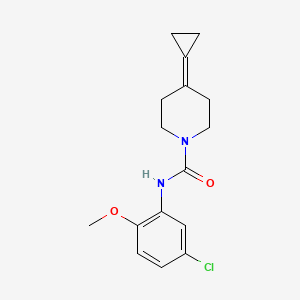
N-(5-cloro-2-metoxifenil)-4-ciclopropilidenopiperidina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that involve arylcarbamothioyl and cyclohexanecarboxamide derivatives, as well as cyclopropane-1-carboxamide derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, which include different aryl substituents such as phenyl and methoxyphenyl groups . Another related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized through a multi-step process starting from commercially available precursors, involving nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . These methods could potentially be adapted for the synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This level of structural detail provides insights into the conformational stability and potential reactivity of the compound. Similar analysis techniques would likely be employed to elucidate the molecular structure of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. The presence of arylcarbamothioyl groups, as seen in the synthesized derivatives, suggests potential for further chemical modifications and reactivity towards nucleophiles . The cyclopropane ring, as seen in the related compound , is known for its ring strain, which can lead to interesting chemical reactions under certain conditions. The specific reactivity patterns of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide would need to be studied in detail to understand its unique chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by a combination of spectroscopic and analytical techniques. For instance, IR spectroscopy and 1H-NMR spectroscopy were used to characterize the synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . The target compound in another study was confirmed by 1H NMR and MS spectrum . These techniques would be essential in determining the physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide, such as solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Inhibición de la insulina y el receptor similar a la insulina
PQ-401 suprime la autofosforilación del receptor del factor de crecimiento similar a la insulina (IGF-IR) con un valor de IC50 de 12 μM. Al inhibir IGF-IR, interrumpe las vías de señalización descendentes involucradas en el crecimiento y la proliferación celular. Notablemente, PQ-401 ha demostrado eficacia contra las células de cáncer de mama MCF-7 tanto in vitro como in vivo .
Polímeros antimicrobianos
Los polímeros antimicrobianos basados en piperazina han ganado atención debido a su actividad de amplio espectro. PQ-401, cuando se incorpora a las estructuras de polímeros, mejora sus propiedades antimicrobianas. Los investigadores han sintetizado polímeros de politetrahidrofurano funcionalizados con azetidinio mediante el acoplamiento de PQ-401 con politetrahidrofurano aminotelechelico. Estos polímeros exhiben potentes efectos antimicrobianos .
Actividad antioxidante
El compuesto 3 de la serie de tiosemicarbazidas (relacionado con PQ-401) y el compuesto 15 de los derivados de 1,2,4-triazol han mostrado una excelente actividad antioxidante en varios ensayos. El potencial antioxidante de PQ-401 lo hace relevante para combatir las enfermedades relacionadas con el estrés oxidativo .
Cristalografía y estructuras supramoleculares
La estructura cristalina de PQ-401 (N-(5-cloro-2-hidroxi-fenil)-acetamida) revela enlaces de hidrógeno clásicos, interacciones CH–O, interacciones CH3–O y apilamiento π···π. Estas interacciones contribuyen a redes de mayor dimensión en la red cristalina. Comprender estas arquitecturas supramoleculares ayuda a diseñar nuevos cristales con propiedades específicas .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-21-15-5-4-13(17)10-14(15)18-16(20)19-8-6-12(7-9-19)11-2-3-11/h4-5,10H,2-3,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZJHMZRKMPSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)
![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)
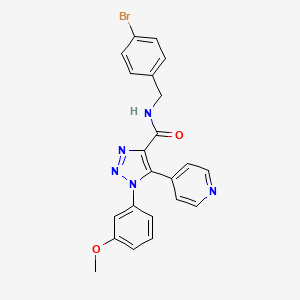
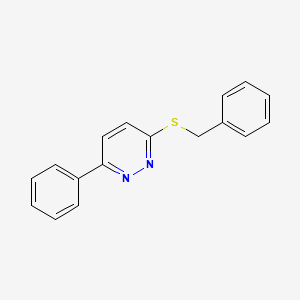

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
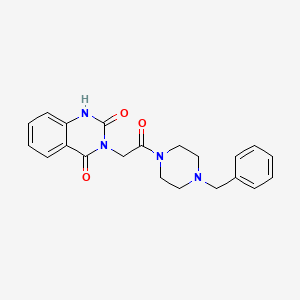

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
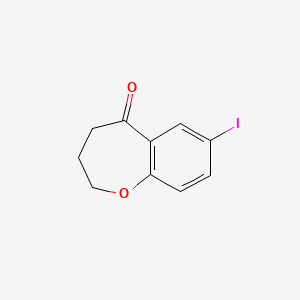
![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)
